molecular formula C10H22ClNO B1485253 [2,2-Dimethyl-3-(oxolan-2-yl)propyl](methyl)amine hydrochloride CAS No. 2098089-68-8

[2,2-Dimethyl-3-(oxolan-2-yl)propyl](methyl)amine hydrochloride

Cat. No. B1485253
CAS RN: 2098089-68-8
M. Wt: 207.74 g/mol
InChI Key: RPOBLNIKUNNALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Dimethyl-3-(oxolan-2-yl)propylamine hydrochloride” is an organic compound that contains an amine group and an oxolane (also known as tetrahydrofuran) ring . Amines are derivatives of ammonia where one or more hydrogen atoms have been replaced by an alkyl or aryl group . Oxolane is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular formula of this compound is C10H22ClNO. It likely has a tertiary amine group (a nitrogen atom bonded to three carbon atoms), a 2,2-dimethylpropyl group, and an oxolane ring .


Chemical Reactions Analysis

Amines can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid . The oxolane ring can potentially undergo reactions such as ring-opening reactions .

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Cyclic Phosphonic Analogues : Research has demonstrated the use of dimethyl 2-methyl and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate in reactions with various amines, leading to the formation of novel classes of cyclic phosphonic analogues of chromone. This work highlights the compound's utility in the synthesis of phosphorus-containing heterocycles, which are valuable in medicinal chemistry and material science (Budzisz Elż & Pastuszko Slawomir, 1999).

  • Oxetane Formation via Intramolecular Cyclization : Another study focused on the behavior of epoxy alcohols under specific conditions, forming oxetanes as main products. This research provides insights into the versatility of similar compounds in facilitating ring closure reactions that are pertinent in organic synthesis, particularly in synthesizing cyclic ethers (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).

  • High-Pressure Reactions with Carbon Disulfide : The reactivity of oxiranes, including 2,2-dimethyl oxirane, with carbon disulfide under high pressure to yield 1,3-dithiolane derivatives has been investigated. Such reactions are critical for synthesizing sulfur-containing heterocycles, which have applications in agricultural chemistry and pharmaceuticals (Y. Taguchi et al., 1988).

Material Science Applications

  • Electron Transport Layer in Polymer Solar Cells : A novel conjugated polyelectrolyte based on a benzodithiophene derivative, showing potential as an electron-transporting layer in highly efficient, inverted structure polymer solar cells. This underscores the compound's role in enhancing the performance of renewable energy technologies (Hong‐I Kim et al., 2014).

Pharmaceutical Chemistry Applications

  • Antimicrobial Activities of Heterocyclic Derivatives : The utility of 2-arylhydrazononitriles in the synthesis of a variety of heterocyclic compounds, including those containing the indole moiety, has been explored. Some of these synthesized compounds exhibit promising antimicrobial activities, highlighting the potential pharmaceutical applications of related chemical structures (H. Behbehani et al., 2011).

properties

IUPAC Name

N,2,2-trimethyl-3-(oxolan-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,8-11-3)7-9-5-4-6-12-9;/h9,11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOBLNIKUNNALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCO1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2-Dimethyl-3-(oxolan-2-yl)propyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2-Dimethyl-3-(oxolan-2-yl)propyl](methyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2,2-Dimethyl-3-(oxolan-2-yl)propyl](methyl)amine hydrochloride
Reactant of Route 3
[2,2-Dimethyl-3-(oxolan-2-yl)propyl](methyl)amine hydrochloride
Reactant of Route 4
[2,2-Dimethyl-3-(oxolan-2-yl)propyl](methyl)amine hydrochloride
Reactant of Route 5
[2,2-Dimethyl-3-(oxolan-2-yl)propyl](methyl)amine hydrochloride
Reactant of Route 6
[2,2-Dimethyl-3-(oxolan-2-yl)propyl](methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.